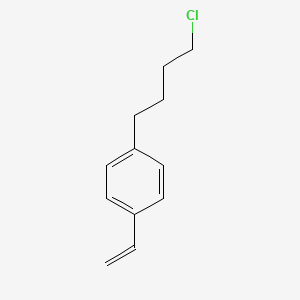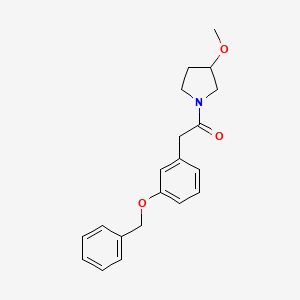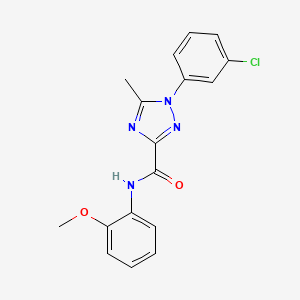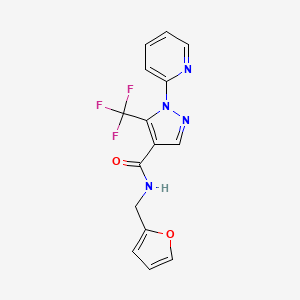![molecular formula C20H31N3O5 B13359907 2-hydroxy-5-(morpholin-4-ylmethyl)-3-{[4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13359907.png)
2-hydroxy-5-(morpholin-4-ylmethyl)-3-{[4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl]methyl}-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-5-(4-morpholinylmethyl)-3-[(4-tetrahydro-2H-pyran-4-yl-1-piperazinyl)methyl]-4H-pyran-4-one is a complex organic compound with a unique structure that includes morpholine, piperazine, and pyran rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-(4-morpholinylmethyl)-3-[(4-tetrahydro-2H-pyran-4-yl-1-piperazinyl)methyl]-4H-pyran-4-one typically involves multi-step organic reactions. The starting materials often include morpholine, piperazine, and pyran derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling potentially hazardous chemicals.
化学反応の分析
Types of Reactions
2-hydroxy-5-(4-morpholinylmethyl)-3-[(4-tetrahydro-2H-pyran-4-yl-1-piperazinyl)methyl]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-hydroxy-5-(4-morpholinylmethyl)-3-[(4-tetrahydro-2H-pyran-4-yl-1-piperazinyl)methyl]-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-hydroxy-5-(4-morpholinylmethyl)-3-[(4-tetrahydro-2H-pyran-4-yl-1-piperazinyl)methyl]-4H-pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds include other pyran derivatives, morpholine derivatives, and piperazine derivatives. Examples include:
- 4-morpholinylmethyl-pyran-4-one
- Tetrahydro-2H-pyran-4-yl-piperazine
- 2-hydroxy-3-morpholinylmethyl-pyran-4-one
Uniqueness
What sets 2-hydroxy-5-(4-morpholinylmethyl)-3-[(4-tetrahydro-2H-pyran-4-yl-1-piperazinyl)methyl]-4H-pyran-4-one apart is its unique combination of functional groups and ring structures. This combination provides a distinct set of chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C20H31N3O5 |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
4-hydroxy-5-(morpholin-4-ylmethyl)-3-[[4-(oxan-4-yl)piperazin-1-yl]methyl]pyran-2-one |
InChI |
InChI=1S/C20H31N3O5/c24-19-16(13-22-7-11-27-12-8-22)15-28-20(25)18(19)14-21-3-5-23(6-4-21)17-1-9-26-10-2-17/h15,17,24H,1-14H2 |
InChIキー |
KCWLLWSUKSVRQY-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1N2CCN(CC2)CC3=C(C(=COC3=O)CN4CCOCC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-cyclohexyl-1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13359824.png)
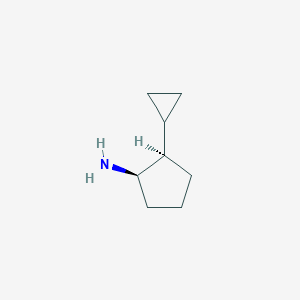

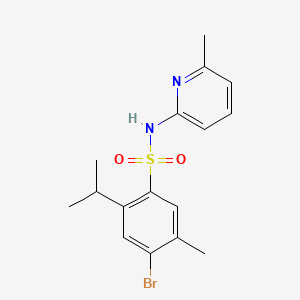

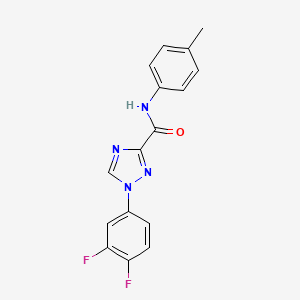
![2-methyl-5-(piperidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13359861.png)

